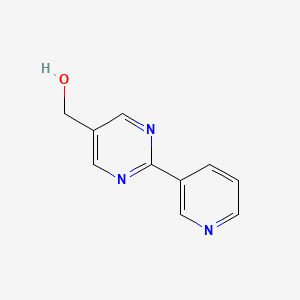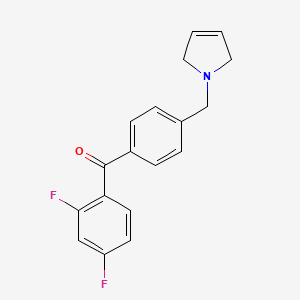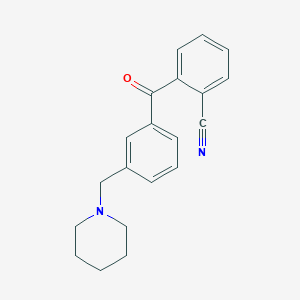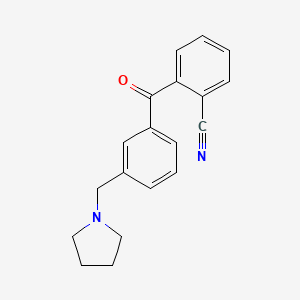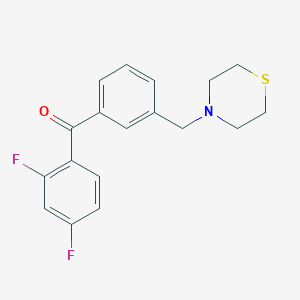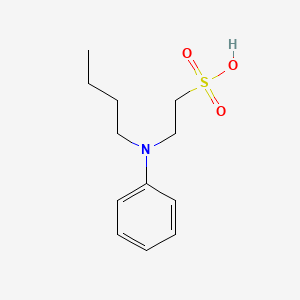
N-BUTYL-N-PHENYLTAURINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BUTYL-N-PHENYLTAURINE is an organic compound with the molecular formula C12H19NO3S It is a sulfonic acid derivative, characterized by the presence of a butyl group, a phenyl group, and an amino group attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-PHENYLTAURINE can be achieved through several methods. One common approach involves the reaction of butylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
化学反应分析
Types of Reactions
N-BUTYL-N-PHENYLTAURINE undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products
Oxidation: Sulfonyl chlorides or sulfonates.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
科学研究应用
N-BUTYL-N-PHENYLTAURINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-BUTYL-N-PHENYLTAURINE involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The amino group can engage in nucleophilic attacks on electrophilic centers, leading to covalent modifications of biomolecules.
相似化合物的比较
Similar Compounds
2-[Butyl(phenyl)amino]ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group.
2-[Butyl(phenyl)amino]ethane-1-sulfonate: The sulfonic acid group is replaced with a sulfonate group.
2-[Butyl(phenyl)amino]ethane-1-sulfonyl chloride: The sulfonic acid group is replaced with a sulfonyl chloride group.
Uniqueness
N-BUTYL-N-PHENYLTAURINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a sulfonic acid group allows for versatile interactions with various chemical and biological targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
6199-87-7 |
|---|---|
分子式 |
C12H19NO3S |
分子量 |
257.35 g/mol |
IUPAC 名称 |
2-(N-butylanilino)ethanesulfonic acid |
InChI |
InChI=1S/C12H19NO3S/c1-2-3-9-13(10-11-17(14,15)16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15,16) |
InChI 键 |
BQLIKPMVSGIFQB-UHFFFAOYSA-N |
SMILES |
CCCCN(CCS(=O)(=O)O)C1=CC=CC=C1 |
规范 SMILES |
CCCCN(CCS(=O)(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


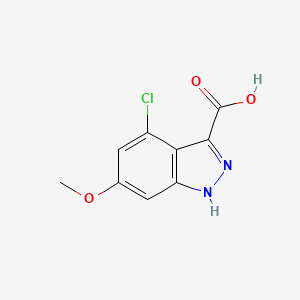

![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)
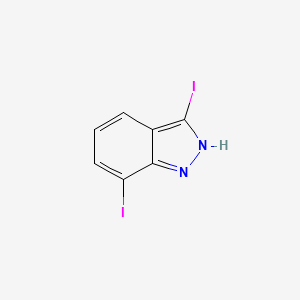
![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)
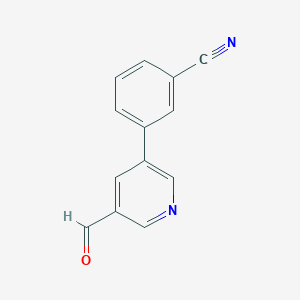
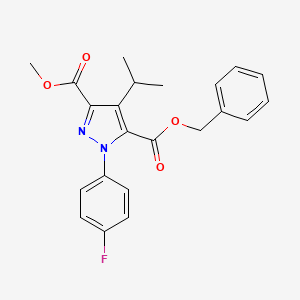
![4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613688.png)
![methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1613690.png)
